molecular formula C19H18ClN5O3 B292080 Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B292080
M. Wt: 399.8 g/mol
InChI Key: SZZYPZMBQUIXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as CTAP, is a chemical compound with potential applications in scientific research. CTAP belongs to the class of triazolopyrimidine compounds and is a potent antagonist of the kappa opioid receptor.

Mechanism of Action

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate acts as a competitive antagonist of the kappa opioid receptor and binds to the receptor with high affinity. Upon binding, Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate inhibits the activation of the receptor by endogenous opioid peptides, such as dynorphins. This results in the suppression of the downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. The net effect of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is the blockade of the analgesic and dysphoric effects of kappa opioid receptor activation.
Biochemical and Physiological Effects
Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to produce a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include the suppression of pain perception, the reduction of stress-induced behaviors, the modulation of mood and affective states, and the regulation of reward and addiction behaviors. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages as a research tool. It is a highly selective and potent antagonist of the kappa opioid receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is also stable and easy to handle, which simplifies its use in experiments. However, Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has some limitations as well. It has poor solubility in water, which may limit its use in some experimental protocols. In addition, Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has a relatively short half-life in vivo, which may require repeated dosing in some experiments.

Future Directions

For Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate research include the development of more potent and selective kappa opioid receptor antagonists, the investigation of the molecular mechanisms underlying the effects of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, and the exploration of its therapeutic potential in various diseases. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may also be useful as a tool for studying the interactions between the kappa opioid receptor and other signaling pathways, such as the endocannabinoid system and the dopamine system.

Synthesis Methods

The synthesis of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 3-chlorobenzaldehyde, isobutylamine, and ethyl cyanoacetate in the presence of a catalyst. The reaction proceeds via a one-pot three-component condensation reaction, which yields Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate as a white crystalline solid. The purity of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively used in scientific research as a selective kappa opioid receptor antagonist. The kappa opioid receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in modulating pain perception, stress response, and mood regulation. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to block the effects of kappa opioid receptor activation, leading to a variety of physiological and behavioral responses.

properties

Molecular Formula

C19H18ClN5O3

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-6-cyano-7-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C19H18ClN5O3/c1-4-28-18(27)16-23-25(13-7-5-6-12(20)9-13)19-22-15(8-11(2)3)14(10-21)17(26)24(16)19/h5-7,9,11H,4,8H2,1-3H3

InChI Key

SZZYPZMBQUIXRA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)CC(C)C)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)CC(C)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.